molecular formula C13H19N5O6 B1447207 H-Glu-His-Gly-OH CAS No. 80251-23-6

H-Glu-His-Gly-OH

Cat. No.: B1447207
CAS No.: 80251-23-6
M. Wt: 341.32 g/mol
InChI Key: XIKYNVKEUINBGL-IUCAKERBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-His-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is coupled to the growing peptide chain using a coupling reagent such as carbodiimide.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

H-Glu-His-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Glu-His-Gly-OH has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to study metal-peptide interactions.

    Biology: Investigated for its role in metal ion transport and storage in biological systems.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for metal ion-related disorders.

    Industry: Utilized in wastewater treatment to remove heavy metal ions

Mechanism of Action

The mechanism of action of H-Glu-His-Gly-OH primarily involves its ability to bind metal ions through the histidine residue. This binding can influence various biological processes, including enzyme activity and metal ion transport. The peptide can form stable complexes with metal ions, which can then be transported or stored within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Glu-His-Gly-OH is unique due to its specific sequence of amino acids, which provides distinct metal-binding properties. Unlike glutathione, which primarily acts as an antioxidant, this compound is more specialized in metal ion complexation. Compared to semaglutide, this compound is much shorter and has different biological functions .

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O6/c14-8(1-2-10(19)20)12(23)18-9(3-7-4-15-6-17-7)13(24)16-5-11(21)22/h4,6,8-9H,1-3,5,14H2,(H,15,17)(H,16,24)(H,18,23)(H,19,20)(H,21,22)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKYNVKEUINBGL-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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